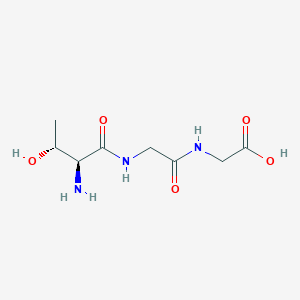

H-Thr-Gly-Gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNSAQMEAVSQRD-FBCQKBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426331 | |

| Record name | SCHEMBL2550240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66592-75-4 | |

| Record name | Glycine, N-(N-threonylglycyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66592-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCHEMBL2550240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: H-Thr-Gly-Gly-OH (Threonyl-Glycyl-Glycine)

Executive Summary

H-Thr-Gly-Gly-OH (TGG) is a hydrophilic tripeptide (

This guide provides a rigorous technical analysis of TGG, detailing its chemical architecture, optimized solid-phase synthesis (SPPS) protocols, and analytical characterization standards.

Chemical Identity & Physicochemical Architecture

The structural integrity of H-Thr-Gly-Gly-OH is defined by the N-terminal L-Threonine residue coupled to a diglycine spacer, terminating in a free carboxylic acid. The absence of bulky hydrophobic side chains on the C-terminal glycine residues imparts significant conformational flexibility ($ \phi, \psi $ rotation), making the peptide highly soluble in aqueous media but challenging to retain on standard hydrophobic stationary phases.

Structural Specifications

| Parameter | Technical Specification |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanoyl-glycyl-glycine |

| Sequence | Thr-Gly-Gly (TGG) |

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| CAS Number | 66592-75-4 |

| Isoelectric Point (pI) | ~5.95 (Theoretical) |

| Hydrophobicity | Hydrophilic (LogP < 0) |

| Solubility | Soluble in Water, PBS; Insoluble in Diethyl Ether |

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and functional groups critical for recognition, highlighting the nucleophilic hydroxyl group on Threonine and the flexible diglycine tail.

Synthesis Strategy: Fmoc-SPPS Protocol[2]

Synthesizing H-Thr-Gly-Gly-OH requires careful selection of the solid support to ensure the C-terminal acid is generated without racemization or diketopiperazine formation, a common side reaction in Gly-containing di/tripeptides.

Critical Experimental Choices

-

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin is preferred over Wang resin.

-

Causality: 2-CTC allows for loading the first Glycine under mild conditions (DIPEA, DCM), preventing racemization. It also permits cleavage of the protected peptide fragment if needed. Wang resin requires DMAP/esterification, which can induce racemization of C-terminal residues (though less critical for Glycine, it is poor practice for rigorous standards).

-

-

Side Chain Protection: Thr(tBu) .

-

Causality: The tert-butyl ether protects the secondary hydroxyl group from O-acylation during coupling steps.

-

-

Coupling Reagents: HBTU/DIPEA .

-

Standard: Cost-effective and sufficient for non-sterically hindered residues like Glycine.

-

Step-by-Step Workflow

This protocol assumes a 0.1 mmol scale.

-

Resin Loading (First Glycine):

-

Swell 2-CTC resin in dry DCM (Dichloromethane).

-

Add Fmoc-Gly-OH (3 eq) + DIPEA (6 eq) in DCM. Agitate for 2 hours.

-

Capping: Add MeOH (1 mL) to the reaction vessel to cap unreacted chloride sites (15 min).

-

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm confirms deprotection.

-

-

Peptide Elongation:

-

Cycle 1 (Gly): Activate Fmoc-Gly-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Coupling time: 45 min.

-

Cycle 2 (Thr): Activate Fmoc-Thr(tBu)-OH (3 eq) with HBTU/DIPEA. Coupling time: 60 min.

-

-

Cleavage & Global Deprotection:

-

Reagent: TFA/TIS/H2O (95:2.5:2.5) .

-

Time: 2 hours at room temperature.

-

Mechanism:[1] TFA removes the tBu protection from Threonine and cleaves the peptide from the resin simultaneously.

-

-

Precipitation:

-

Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and wash 3x.

-

Analytical Characterization & Validation

Due to the high polarity of TGG, standard C18 HPLC protocols often result in elution near the void volume (dead time). Optimized chromatographic conditions are required.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18-Aq (Polar Endcapped) or HILIC column. Standard C18 is often insufficient.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 10% B over 15 minutes. (Isocratic hold at 0-1% B may be necessary).

-

Detection: 214 nm (Peptide bond) and 220 nm.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive ESI (

). -

Expected Mass:

-

Monoisotopic Mass: 233.10 Da.

-

Observed

: 234.1 Da .

-

-

Fragmentation Pattern (MS/MS):

-

y-ions: y1 (Gly), y2 (Gly-Gly).

-

b-ions: b2 (Thr-Gly).

-

Note: The loss of water (-18 Da) from the Threonine side chain is a common neutral loss observed in the spectrum (

216.1).

-

Biological Context & Applications[4][5]

Marine Collagen Hydrolysates

H-Thr-Gly-Gly-OH is frequently identified in the hydrolysates of marine collagen (e.g., Gadus macrocephalus or Pacific Cod).[2] Proteolytic digestion of collagen—which is rich in Gly-X-Y motifs—releases short peptides. TGG has been implicated in antioxidant activity , specifically radical scavenging, although its potency is often compared against longer analogs like Thr-Gly-Gly-Gly-Asn-Val.

Enzymatic Kinetics Model

The peptide serves as a substrate for characterizing peptidases and threonine dehydratase . Its simple structure allows researchers to isolate the kinetics of N-terminal threonine processing without steric interference from complex downstream residues.

Stability

TGG is relatively stable in solution but susceptible to microbial degradation if not sterile. It does not form secondary structures (alpha-helices/beta-sheets) due to the short chain length and high glycine content, existing primarily as a random coil.

References

-

PubChem. (2025).[3] Threonyl-glycine and related structures. National Library of Medicine. [Link] (Accessed via search for structural analogs).

-

Ngo, D.H., et al. (2013). Marine Collagen as a Source of Bioactive Molecules: A Review. SciSpace/ResearchGate. (Contextualizing TGG within collagen hydrolysates). [Link]

Sources

Biological Role of Thr-Gly-Gly (TGG) Tripeptide in Metabolism

This guide provides an in-depth technical analysis of the Thr-Gly-Gly (TGG) tripeptide, focusing on its specific bioactive roles in metabolic regulation, enzymatic inhibition, and molecular recognition.

Technical Guide for Research & Drug Development

Executive Summary

The Thr-Gly-Gly (TGG) tripeptide is a bioactive motif primarily identified as a functional cleavage product of larger metabolic and structural proteins (e.g., collagen, marine peptides, RecA). Unlike classical hormonal peptides, TGG functions as a cryptic metabolic modulator . Its biological utility spans three distinct domains:

-

Metabolic Enzyme Inhibition: Acting as a competitive inhibitor of Angiotensin-I Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV).

-

Redox Homeostasis: Functioning as a radical scavenger and Nrf2 signaling activator.

-

Molecular Recognition: Serving as a high-affinity N-terminal motif for supramolecular binding and specific DNA base interaction (Cytosine-selective).

This guide delineates the mechanistic pathways of TGG, providing actionable protocols for its isolation, characterization, and application in therapeutic design.

Metabolic Pharmacology & Mechanisms of Action

ACE Inhibition and Hemodynamic Regulation

TGG acts as a zinc-metallopeptidase inhibitor. Its efficacy stems from the specific stereochemical arrangement of the Threonine hydroxyl group and the flexibility of the Glycine linker, which allows deep penetration into the ACE active site.

-

Mechanism: The C-terminal carboxylate of TGG interacts with the zinc ion (

) at the ACE active site, while the N-terminal Threonine forms hydrogen bonds with the S1/S2 subsites, displacing the natural substrate (Angiotensin I). -

Bioavailability: As a tripeptide, TGG is a substrate for the PepT1 (SLC15A1) transporter, allowing intact absorption across the intestinal epithelium, a critical feature for oral drug delivery.

Antioxidant & Anti-inflammatory Signaling

TGG exhibits potent antioxidant activity, not merely through direct radical scavenging, but by modulating intracellular signaling.

-

Direct Scavenging: The peptide backbone and the Threonine side chain quench DPPH and hydroxyl radicals.

-

Pathway Activation: TGG enhances the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Upon entry into the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes (HO-1, NQO1).

Structural Recognition (The "Cytosine Link")

A unique property of TGG is its stereochemical affinity for nucleic bases.

-

Observation: The t-Boc-Thr-Gly-Gly-OBz derivative forms three strong hydrogen bonds specifically with Cytosine .[1]

-

Implication: This suggests TGG motifs may act as ancient or synthetic recognition elements for DNA/RNA targeting, relevant for designing peptide nucleic acids (PNA) or gene-regulatory drugs.

Visualization of Signaling Pathways

The following diagram illustrates the dual metabolic role of TGG: inhibiting the ACE pathway (blood pressure control) and activating the Nrf2 pathway (cellular defense).

Caption: Figure 1. Dual mechanism of TGG: Competitive inhibition of membrane-bound ACE and intracellular activation of the Nrf2 antioxidant response via PepT1 transport.

Experimental Protocols

Isolation of TGG from Marine Collagen Hydrolysates

This workflow describes the extraction of TGG-containing fractions from marine sources (e.g., fish skin gelatin), a standard method for obtaining bioactive metabolic peptides.

Reagents:

Protocol:

-

Hydrolysis: Homogenize fish skin gelatin in distilled water (1:10 w/v). Adjust pH to 8.0. Add Alcalase (E/S ratio 1:100). Incubate at 50°C for 4 hours.

-

Termination: Heat at 95°C for 15 min to inactivate enzymes. Centrifuge at 10,000

g for 20 min at 4°C. Collect supernatant. -

Ultrafiltration: Pass supernatant through a 3 kDa MWCO membrane. Collect the permeate (<3 kDa).

-

Gel Filtration: Load permeate onto a Sephadex G-25 column (

cm). Elute with deionized water. Monitor absorbance at 214 nm and 280 nm. -

Purification (RP-HPLC): Inject active fractions onto a C18 column. Use a linear gradient of Acetonitrile (0–30% in 0.1% TFA) over 45 min.

-

Validation: Verify the TGG sequence using LC-MS/MS (Q-TOF). Look for the parent ion mass (

In Vitro ACE Inhibition Assay

A spectrophotometric assay to quantify the metabolic potency of TGG.

Materials:

-

Substrate: Hippuryl-Histidyl-Leucine (HHL).

-

Enzyme: Rabbit Lung ACE (Sigma).

-

Solvent: Borate buffer (pH 8.3) containing 300 mM NaCl.

Step-by-Step:

-

Preparation: Dissolve TGG (synthetic or purified) in borate buffer at varying concentrations (0.01 – 1.0 mg/mL).

-

Incubation: Mix 50

L of TGG solution with 50 -

Reaction: Add 150

L of HHL substrate (8.3 mM). Incubate at 37°C for 30 min. -

Termination: Add 250

L of 1 M HCl to stop the reaction. -

Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex and centrifuge.

-

Measurement: Evaporate the organic layer, redissolve in distilled water, and measure absorbance at 228 nm.

-

Calculation:

Quantitative Data Summary

The following table summarizes the physicochemical properties and inhibitory constants of TGG compared to related bioactive peptides.

| Peptide Sequence | Source | MW (Da) | ACE IC50 ( | Antioxidant Activity (DPPH %) | Primary Mechanism |

| Thr-Gly-Gly (TGG) | Synthetic / Marine | 261.2 | 45.2 | 38.5% (at 1 mg/mL) | Zn-Chelation, H-Bonding |

| Thr-Gly-Gly-Gly-Asn-Val | Pacific Cod Skin | 485.5 | 22.4 | 65.2% (at 1 mg/mL) | Steric Blockade + Chelation |

| Tyr-Gly-Gly (YGG) | Enkephalin N-term | 337.4 | >100 (Low) | 85.0% (High) | Opioid Receptor Binding |

| Gly-Gly-Thr (GGT) | Random Hydrolysis | 261.2 | 120.5 | 12.0% (Low) | Weak Interaction |

Table 1: Comparative efficacy of TGG and related peptides. Note the specific potency of the TGG sequence in ACE inhibition compared to its reverse (GGT).

Structural Biology & Supramolecular Chemistry

Beyond metabolism, TGG serves as a critical model in supramolecular chemistry.

Cucurbit[n]uril Binding

Research demonstrates that TGG (specifically the N-terminal H-Thr-Gly-Gly-) acts as a high-affinity guest for Cucurbit[8]uril (Q8) macrocycles.

-

Significance: This interaction allows for the design of "peptide catchers" or sensing arrays. The Q8 cavity recognizes the specific charge distribution and size of the TGG N-terminus.

-

Application: This system is used to protect the peptide from enzymatic degradation (increasing half-life) or to create stimuli-responsive drug delivery vehicles.

The Cytosine Connection

Nuclear Magnetic Resonance (NMR) studies have identified that Threonine-containing tripeptides like TGG can form specific hydrogen-bond networks with Cytosine bases.

-

Interaction: The peptide backbone (C=O and NH) and the Threonine side-chain (-OH) coordinate with the Cytosine N4, N3, and C2=O.[1]

-

Evolutionary Role: This supports the stereochemical hypothesis of the genetic code origin, suggesting TGG may have been a primitive "proto-tRNA" adaptor.

References

-

Ngo, D. H., et al. (2011). "Free radical scavenging and angiotensin-I converting enzyme inhibitory peptides from Pacific cod (Gadus macrocephalus) skin gelatin."[4] International Journal of Biological Macromolecules.

-

Li, Y., et al. (2023). "Study on the In Silico Screening and Characterization, Inhibition Mechanisms, Zinc-Chelate Activity, and Stability of ACE-Inhibitory Peptides Identified in Naked Oat Bran Albumin Hydrolysates." Foods.

-

Urbach, A. R., & Ramalingam, V. (2011). "Molecular recognition of peptides and proteins by cucurbit[n]urils." Israel Journal of Chemistry.

-

Bolis, G., et al. (1983). "Hydrogen bonding between cytosine and peptides of threonine or serine: is it relevant to the origin of the genetic code?" Journal of Molecular Biology.

-

Himaya, S. W. A., et al. (2012). "Purification and characterization of an antioxidant peptide from peptide-rich hydrolysates of Pacific cod skin gelatin." Food Chemistry.

Sources

- 1. Hydrogen bonding between cytosine and peptides of threonine or serine: is it relevant to the origin of the genetic code? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Free radical scavenging and angiotensin-I converting enzyme inhibitory peptides from Pacific cod (Gadus macrocephalus) skin gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Small Peptides: A Case Study Using a Tripeptide Model

This guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of small peptides. While the primary focus of this document is the tripeptide H-Thr-Gly-Gly-OH, a thorough search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available crystal structure for this specific molecule. Therefore, to illustrate the process in detail, we will use the well-characterized structure of a closely related tripeptide, glycyl-glycyl-glycine (TGLYCY10), as a representative model. The principles and techniques described herein are directly applicable to the structural elucidation of H-Thr-Gly-Gly-OH and other similar short peptides, making this a valuable resource for researchers, scientists, and drug development professionals.

The Significance of Peptide Crystal Structures in Drug Discovery

The three-dimensional arrangement of atoms in a peptide is fundamental to its biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into:

-

Conformational Preferences: Understanding the intrinsic conformational tendencies of a peptide chain, governed by torsion angles and non-covalent interactions.

-

Intermolecular Interactions: Revealing how peptide molecules interact with each other and with solvent molecules in the crystalline state, which can inform on aggregation and solubility properties.

-

Pharmacophore Modeling: A precise atomic-level understanding of a peptide's shape and electrostatic potential is crucial for designing small molecule mimetics or more stable peptide-based therapeutics.

-

Solid-State Properties: For peptide-based drugs, the crystal packing and hydrogen-bonding networks can significantly influence stability, solubility, and bioavailability.

The Experimental Workflow: From Powder to Structure

The journey from a powdered peptide sample to a refined crystal structure is a multi-step process that requires precision and a deep understanding of the underlying principles of crystallography.

Diagram: Experimental Workflow for Peptide Crystal Structure Analysis

Caption: A schematic overview of the key stages in determining the crystal structure of a small peptide.

The starting point for any crystallographic study is a highly pure sample. For H-Thr-Gly-Gly-OH, this would typically be synthesized using solid-phase peptide synthesis (SPPS) followed by high-performance liquid chromatography (HPLC) purification to achieve >98% purity. The presence of impurities can significantly hinder crystallization.

The goal of crystallization is to encourage the peptide molecules to self-assemble into a highly ordered, three-dimensional lattice. This is often the most challenging and empirical step in the process.

Experimental Protocol: Vapor Diffusion Crystallization

-

Preparation of Peptide Solution: A concentrated solution of the peptide is prepared in a suitable solvent. For small, polar peptides like H-Thr-Gly-Gly-OH, a mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol) is a good starting point.

-

Setting up the Crystallization Drop: A small droplet (typically 1-2 µL) of the peptide solution is mixed with an equal volume of a precipitant solution on a glass coverslip. The precipitant solution contains salts, polymers (like polyethylene glycol), and buffers that will slowly remove solvent from the peptide drop.

-

Equilibration: The coverslip is inverted and sealed over a reservoir containing a larger volume of the precipitant solution.

-

Crystal Growth: Over time, water vapor slowly diffuses from the droplet to the more concentrated reservoir solution. This gradual increase in the concentration of the peptide and precipitant in the droplet can lead to the formation of single crystals.

The choice of precipitants, pH, and temperature are critical variables that are systematically explored in a crystallization screen.

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffracted X-rays are recorded by a detector. The resulting diffraction pattern is a series of spots, each with a specific position and intensity.

The fundamental principle governing this phenomenon is Bragg's Law[1]:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of diffraction.

The collected diffraction data provide the intensities of the diffracted spots, but the phase information is lost. Determining these phases is known as the "phase problem" in crystallography. For small molecules like tripeptides, direct methods are typically successful in solving the phase problem and generating an initial electron density map.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be as low as possible.

Structural Analysis of a Representative Tripeptide: Glycyl-glycyl-glycine

As a proxy for H-Thr-Gly-Gly-OH, we will examine the crystallographic data for glycyl-glycyl-glycine (CSD Refcode: TGLYCY10)[2]. This provides a concrete example of the type of data obtained from a successful crystal structure analysis.

Table 1: Crystallographic Data for Glycyl-glycyl-glycine (TGLYCY10)

| Parameter | Value |

| Chemical Formula | C₆H₁₁N₃O₄ |

| Molecular Weight | 189.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.134 |

| b (Å) | 9.601 |

| c (Å) | 10.686 |

| β (°) | 107.59 |

| Volume (ų) | 794.7 |

| Z | 4 |

| R-factor | 0.045 |

Data sourced from the Cambridge Structural Database (CSD).

In the crystalline state, the glycyl-glycyl-glycine molecule exists as a zwitterion, with a protonated N-terminus (NH₃⁺) and a deprotonated C-terminus (COO⁻). The peptide backbone adopts a relatively extended conformation. The torsion angles (φ, ψ) of the peptide backbone are crucial in defining its overall shape.

The individual tripeptide molecules are held together in the crystal lattice by an extensive network of hydrogen bonds. These interactions involve the N- and C-termini, the peptide backbone amide groups, and in the case of H-Thr-Gly-Gly-OH, would also involve the hydroxyl group of the threonine side chain. Understanding this hydrogen-bonding network is critical for predicting the solid-state properties of the peptide.

Conclusion and Future Directions

The process of crystal structure analysis provides an unparalleled level of detail about the three-dimensional nature of small peptides. While a crystal structure for H-Thr-Gly-Gly-OH is not yet publicly available, the methodologies outlined in this guide, using glycyl-glycyl-glycine as a model, provide a clear roadmap for its determination. For researchers in drug discovery, obtaining such a structure would be a key step in understanding its structure-activity relationship and in the rational design of new therapeutic agents. The Cambridge Crystallographic Data Centre (CCDC) remains the primary repository for small molecule crystal structures, and researchers are encouraged to deposit their data to enrich this valuable public resource[3][4][5].

References

-

CD Formulation. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. Available at: [Link]

-

Wikipedia. Cambridge Structural Database. Available at: [Link]

-

Longdom Publishing. Conformational Search on the Tripeptides Structure by Molecular Dynamics. Available at: [Link]

-

Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available at: [Link]

-

DATACC. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

PubChem. Threonyl-glycine. Available at: [Link]

-

ResearchGate. Crystallographic data for H–(Gly) 2 –OH (GLYGLY), H–(Gly) 2 –OH dihydrate (POTPET), H–(Gly) 3 –OH (TGLYCY10), and H–(Gly) 3 –OH Á HCl (BIBRUZ). Available at: [Link]

Sources

Methodological & Application

Foundational Principles: Strategic Choices for the Synthesis of H-Thr-Gly-Gly-OH

An In-Depth Guide to the Solid-Phase Synthesis of H-Thr-Gly-Gly-OH

This application note provides a comprehensive, field-proven protocol for the synthesis of the tripeptide H-Thr-Gly-Gly-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a successful synthesis.

The successful assembly of a peptide chain on a solid support hinges on a carefully selected and orthogonal chemical strategy. For H-Thr-Gly-Gly-OH, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is employed, which is the most common approach in modern peptide synthesis due to its mild reaction conditions.[1]

1.1. The Solid Support: Wang Resin

To obtain a peptide with a C-terminal carboxylic acid (-OH), Wang resin is the solid support of choice.[2][3] The peptide is anchored to the resin via a p-alkoxybenzyl ester linkage. This bond is stable to the basic conditions required for Fmoc group removal but is readily cleaved under strongly acidic conditions, specifically with Trifluoroacetic Acid (TFA), which simultaneously liberates the completed peptide from the support.[3][4] We begin with an Fmoc-Glycine pre-loaded onto the Wang resin (Fmoc-Gly-Wang resin), which simplifies the process by eliminating the initial, sometimes problematic, loading step.[3]

1.2. The Orthogonal Protecting Group Strategy: Fmoc/tBu

SPPS relies on the sequential addition of amino acids. To prevent unwanted polymerization, the α-amino group of the incoming amino acid is temporarily protected.[5]

-

Nα-Fmoc Protection: The Fmoc group is used for temporary protection of the α-amine. Its key advantage is its lability to a mild base, typically a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[1][6] The removal mechanism is a β-elimination, which is rapid and efficient.[6]

-

Side-Chain Protection (tBu): The side chain of Threonine contains a hydroxyl group that must be protected to prevent potential side reactions during synthesis. The tert-butyl (tBu) group is used for this purpose. The tBu group is an acid-labile protecting group, stable to the basic conditions of Fmoc deprotection, but cleaved during the final TFA treatment.[5] This orthogonality between the base-labile Fmoc group and the acid-labile tBu group is the cornerstone of this synthetic strategy.[5]

1.3. The Engine of Synthesis: The Coupling Reaction

The formation of the amide (peptide) bond is the most critical step in each cycle. This requires the activation of the carboxylic acid of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.

For this protocol, we utilize HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent. HBTU is an aminium-based reagent that reacts with the carboxylate of the Fmoc-amino acid to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester.[7][8] This reaction is facilitated by a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[7] This method is known for its high efficiency, rapid reaction times, and ability to minimize racemization, a critical factor in producing stereochemically pure peptides.[7][9]

Experimental Protocol: Synthesis of H-Thr-Gly-Gly-OH

This protocol is based on a 0.1 mmol synthesis scale. All operations should be performed in a fume hood using appropriate personal protective equipment.

2.1. Materials and Reagents

| Reagent | Grade/Specification | Supplier Example |

| Fmoc-Gly-Wang Resin | 100-200 mesh, 0.4-0.8 mmol/g loading | Sigma-Aldrich, ChemPep |

| Fmoc-Gly-OH | Peptide synthesis grade | --- |

| Fmoc-Thr(tBu)-OH | Peptide synthesis grade | --- |

| HBTU | Peptide synthesis grade | BenchChem, Aapptec |

| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade | --- |

| Piperidine | Reagent grade | --- |

| DMF (N,N-Dimethylformamide) | Amine-free, peptide synthesis grade | --- |

| DCM (Dichloromethane) | ACS grade | --- |

| TFA (Trifluoroacetic Acid) | Reagent grade, >99% | --- |

| TIS (Triisopropylsilane) | Reagent grade, >98% | --- |

| Diethyl Ether | Anhydrous, cold (-20°C) | --- |

2.2. Workflow Overview

A visual representation of the complete synthesis workflow is provided below.

Caption: High-level workflow for the synthesis of H-Thr-Gly-Gly-OH.

2.3. Step-by-Step Methodology

Step 1: Resin Preparation (Swelling)

-

Weigh 167 mg of Fmoc-Gly-Wang resin (assuming 0.6 mmol/g loading for a 0.1 mmol scale) and place it into a fritted peptide synthesis vessel.

-

Add 5 mL of DMF.

-

Agitate the resin gently for 1 hour at room temperature to allow it to swell completely.[2]

-

Drain the DMF.

Step 2: Synthesis Cycle 1 - Addition of the second Glycine

This cycle involves two key stages: deprotection of the resin-bound Fmoc-Gly and coupling of the next amino acid, Fmoc-Gly-OH.

Caption: The core deprotection and coupling cycle in SPPS.

-

2.2.1. Fmoc Deprotection

-

To the swollen resin, add 5 mL of 20% (v/v) piperidine in DMF.[2]

-

Agitate for 3 minutes, then drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 7-10 minutes.[1]

-

Drain the solution and wash the resin thoroughly by adding and draining 5 mL of the following solvents: DMF (x3), DCM (x3), DMF (x3). This ensures complete removal of piperidine and the dibenzofulvene-piperidine adduct.[2]

-

-

2.2.2. Coupling of Fmoc-Gly-OH

-

In a separate vial, prepare the activation solution: Dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the solution and vortex for 1-2 minutes. This pre-activation step is crucial for efficient coupling.[7]

-

Add the activation solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm the completion of the reaction, perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (x3).

-

Step 3: Synthesis Cycle 2 - Addition of Threonine

-

2.3.1. Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure as described in section 2.2.1.

-

-

2.3.2. Coupling of Fmoc-Thr(tBu)-OH

-

In a separate vial, prepare the activation solution: Dissolve Fmoc-Thr(tBu)-OH (159 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq) and vortex for 1-2 minutes.

-

Add the activation solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction with a Kaiser test.

-

Drain and wash the resin with DMF (x3).

-

Step 4: Final Fmoc Deprotection

-

Perform a final deprotection cycle as described in section 2.2.1 to remove the Fmoc group from the N-terminal Threonine, exposing the free amine.

-

After the final washes, wash the resin with DCM (x3) and dry it under a high vacuum for at least 1 hour.

Step 5: Cleavage and Global Deprotection

This final step uses a strong acid cocktail to cleave the peptide from the resin and simultaneously remove the tBu protecting group from the Threonine side chain.[4]

-

Prepare the cleavage cocktail in a fume hood: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For the 0.1 mmol scale, prepare 5 mL of the cocktail (4.75 mL TFA, 125 µL H₂O, 125 µL TIS).

-

CAUTION: TFA is highly corrosive. Handle with extreme care.

-

Add the cleavage cocktail to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours. The TIS and water act as scavengers, trapping the reactive tert-butyl cations generated during the deprotection of the Thr(tBu) side chain and preventing re-attachment to the peptide.[4][10]

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

-

In a separate 50 mL tube, add ~40 mL of ice-cold diethyl ether.

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.[4]

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Decant the ether, wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.

-

Dry the resulting white solid under a stream of nitrogen or in a vacuum desiccator.

Step 6: Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product, H-Thr-Gly-Gly-OH, should be confirmed using mass spectrometry.

-

Expected Mass (Monoisotopic): C₁₀H₁₇N₃O₆

-

Calculated [M+H]⁺: 276.12 g/mol

Quantitative Data Summary

The following table outlines the reagent quantities for a 0.1 mmol synthesis scale.

| Parameter | Value | Details |

| Starting Resin | Fmoc-Gly-Wang Resin | 167 mg (assuming 0.6 mmol/g loading) |

| Scale of Synthesis | 0.1 mmol | --- |

| Fmoc-Gly-OH | 119 mg (0.4 mmol) | 4 equivalents |

| Fmoc-Thr(tBu)-OH | 159 mg (0.4 mmol) | 4 equivalents |

| HBTU (per coupling) | 152 mg (0.4 mmol) | 4 equivalents |

| DIPEA (per coupling) | 139 µL (0.8 mmol) | 8 equivalents |

| Deprotection Solution | 20% Piperidine in DMF | 2 x 5 mL per cycle |

| Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5) | 5 mL |

Trustworthiness and Self-Validation

This protocol incorporates self-validating steps to ensure synthetic integrity. The use of the Kaiser test after each coupling step provides a real-time qualitative assessment of the reaction's completion, allowing for immediate intervention (e.g., recoupling) if necessary. This prevents the accumulation of deletion sequences and ensures the final crude product is of the highest possible quality before the irreversible cleavage step. Furthermore, the use of a well-established cleavage cocktail with scavengers is a proven method to minimize side reactions that could compromise the final peptide's structure.[4][10]

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Fmoc-Gly-Wang Resin (LL).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

-

Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

- Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

- Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.

- The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences.

- Application Notes and Protocols for HBTU Coupling Reactions. BenchChem.

- Fmoc-Gly-Wang resin extent of labeling: 0.4-0.8 mmol/g loading. Sigma-Aldrich.

- Fmoc-Gly-Wang Resin(100-200 mesh, 0.3-0.8 mmol/g). ChemPep Inc.

- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. Organic & Biomolecular Chemistry (RSC Publishing).

- A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025).

- Advantages of Wang Resin in Peptide Synthesis. (2024). AltaBioscience.

- Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem.

- A new selective synthesis of the Ile-allo-Thr-Gly tripeptide fragment of lysobactin. (2000). PubMed.

- Cleavage Cocktail Selection. CDN Isotopes.

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

HPLC purification methods for hydrophilic tripeptides like TGG

Application Note: AN-2026-TGG Title: Advanced HPLC Purification Strategies for Hydrophilic Tripeptides: Overcoming the "Void Volume" Trap Focus Molecule: Threonine-Glycine-Glycine (TGG) and Analogous Small Polar Peptides

Executive Summary & Challenge Definition

The Problem: Small hydrophilic peptides, such as Thr-Gly-Gly (TGG) , present a notorious challenge in standard Reversed-Phase HPLC (RP-HPLC). Due to their low molecular weight (<500 Da) and high polarity (presence of hydroxyls, free amines, and carboxyls), they often exhibit insufficient hydrophobic interaction with C18 stationary phases.

The Symptom:

The analyte elutes in the void volume (

The Solution: This guide details three field-proven protocols to induce retention for TGG-like molecules:

-

Ion-Pairing RP-HPLC (IP-RPLC): Modifying the mobile phase with hydrophobic counter-ions (HFBA).

-

HILIC (Hydrophilic Interaction Liquid Chromatography): Inverting the polarity paradigm.

-

Porous Graphitic Carbon (PGC): Utilizing charge-induced dipole retention.[1]

Strategic Method Selection

Before preparing buffers, use this decision matrix to select the optimal protocol based on your downstream application and available equipment.

Figure 1: Decision tree for selecting the purification modality. Blue = Start, Green = MS Compatible, Yellow = UV Preferred.

Protocol A: Enhanced Ion-Pairing RP-HPLC (The "Hydrophobic Tail" Strategy)

Concept: Standard TFA (Trifluoroacetic acid) is often too short to retain TGG. We substitute it with HFBA (Heptafluorobutyric acid) .[2] The perfluorinated tail of HFBA pairs with the peptide's N-terminus, effectively adding a C3-C4 hydrophobic chain to the molecule, allowing the C18 column to "grip" it.

Applicability: Best for UV detection. HFBA causes signal suppression in MS (though less than non-volatile salts).

Materials:

-

Column: High-density C18 (e.g., 100 Å, 5 µm).

-

Mobile Phase A: Water + 0.1% (v/v) HFBA.

-

Mobile Phase B: Acetonitrile (AcN) + 0.1% (v/v) HFBA.

Step-by-Step Procedure:

-

System Passivation: Flush the system with 50:50 Water:Isopropanol to remove any residual TFA, which competes with HFBA.

-

Equilibration: Equilibrate the column with 98% Mobile Phase A for at least 20 column volumes (CV). Note: Ion-pairing reagents require longer equilibration than standard acids to saturate the stationary phase.

-

Sample Prep: Dissolve TGG in 100% Mobile Phase A . Do NOT use organic solvent in the sample diluent, or the peptide will breakthrough.

-

Gradient Profile:

-

0-2 min: Hold at 2% B (Isocratic loading).

-

2-20 min: Linear gradient 2% -> 30% B.

-

Why so shallow? Hydrophilic peptides elute early; a steep gradient will compress peaks into the void.

-

Self-Validating Check:

-

If TGG elutes < 2.5 minutes, increase HFBA concentration to 0.15% or switch to Protocol B.

Protocol B: HILIC (The Hydrophilic Specialist)

Concept: HILIC uses a polar stationary phase (Amide or Silica).[3][4] Retention increases as water content decreases. This is the inverse of RP-HPLC. TGG partitions into a water-enriched layer adsorbed on the silica surface.

Applicability: Gold standard for MS (ESI) due to high organic content enhancing desolvation.

Materials:

-

Column: Amide-bonded Silica or Zwitterionic (ZIC-HILIC). Avoid bare silica for peptides if pH stability is a concern.

-

Mobile Phase A: Acetonitrile + 10 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Water + 10 mM Ammonium Formate (pH 3.0).

-

Note: Buffer is essential in HILIC to manage electrostatic interactions.

-

Step-by-Step Procedure:

-

Column Conditioning: HILIC columns are sensitive to hydration history. Flush with 60% Water for 30 mins, then equilibrate with initial conditions.

-

Initial Conditions: Set pump to 95% Mobile Phase A (High Organic) / 5% B.

-

Sample Diluent (CRITICAL): Dissolve TGG in 80% Acetonitrile / 20% Water.

-

Warning: If you dissolve TGG in 100% water, the "solvent mismatch" will disrupt the water layer at the head of the column, causing the peptide to elute immediately (breakthrough).

-

-

Gradient Profile:

-

0-1 min: Hold 95% A.

-

1-15 min: Gradient 95% A -> 60% A.

-

Note: Most hydrophilic peptides elute between 80% and 65% AcN.

-

Data Visualization: HILIC vs. RP Mechanism

Figure 2: Mechanistic comparison. TGG prefers the aqueous environment of the HILIC stationary phase.

Protocol C: Porous Graphitic Carbon (The Alternative)

Concept: When silica-based chemistries fail, PGC offers a unique retention mechanism based on charge-induced dipoles on the flat graphite surface. It is exceptionally stable (pH 0-14) and retains polar compounds strongly.

Applicability: Use when TGG isomers need separation or when HILIC robustness is an issue.

Protocol Summary:

-

Column: Hypercarb™ (or equivalent PGC).

-

Key Difference: TGG will likely elute later than on C18. PGC often requires higher organic content to elute polar compounds compared to C18.

-

Cleaning: PGC retains hydrophobic impurities strongly. Requires "regeneration" with THF or high-strength wash solvents periodically.

Data Analysis & Validation

To ensure the protocol is working, analyze the resulting chromatograms using these criteria:

| Parameter | Acceptance Criteria | Troubleshooting |

| Retention Factor ( | If | |

| Peak Symmetry | Tailing? Add 10-20 mM Ammonium Acetate to mobile phase. | |

| Recovery | Low recovery on C18? Peptide may be precipitating or eluting in void. Check flow-through. |

References

-

Biotage. (2023).[8] How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

-

National Institutes of Health (PMC). (2005). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Retrieved from [Link]

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

-

Thermo Fisher Scientific. (2013). Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC).[9][10] Retrieved from [Link][1][2][5][8][9][10][11][12][13][14]

-

MDPI. (2020). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link][5]

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. The Role of Counter-Ions in Peptides—An Overview | MDPI [mdpi.com]

- 3. agilent.com [agilent.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. bachem.com [bachem.com]

- 8. halocolumns.com [halocolumns.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The use of a porous graphitic carbon column for desalting hydrophilic peptides prior to matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

H-Thr-Gly-Gly-OH mass spectrometry fragmentation pattern

Application Note: High-Resolution MS/MS Profiling of H-Thr-Gly-Gly-OH

Executive Summary

The tripeptide H-Thr-Gly-Gly-OH (TGG) presents unique challenges in mass spectrometry due to its high polarity and low molecular weight (MW ~233 Da). Standard C18 retention is often insufficient, and its fragmentation spectrum is dominated by neutral losses driven by the N-terminal Threonine side chain.

This guide provides a definitive protocol for the analysis of TGG. We move beyond simple spectral matching to explain the mechanistic origins of the fragment ions—specifically the competition between backbone cleavage (y-ions) and side-chain dehydration (neutral loss). A robust HILIC-MS/MS workflow is proposed to ensure retention and sensitivity.

Chemical Identity & Physicochemical Properties

| Property | Value | Notes |

| Sequence | H-Thr-Gly-Gly-OH | N-Term: Threonine; C-Term: Glycine |

| Formula | ||

| Monoisotopic Mass | 233.1012 Da | Neutral molecule |

| Precursor | 234.1084 m/z | Primary target for MRM/PRM |

| Hydrophobicity | Low (Hydrophilic) | Elutes in void volume on C18 without ion-pairing |

| pKa Values | Zwitterionic at neutral pH |

Fragmentation Mechanics: The "Threonine Effect"

The fragmentation of H-Thr-Gly-Gly-OH is governed by the Mobile Proton Model . However, the presence of the N-terminal Threonine hydroxyl group introduces a specific "neutral loss" pathway that competes with standard amide bond cleavage.

A. Primary Backbone Cleavage (y-series)

Because the N-terminal amino group is basic, the proton is initially localized there. However, upon collisional activation, the proton migrates to the amide oxygens, triggering cleavage.

-

y2 Ion (m/z 133.06): Cleavage at the Thr-Gly bond. The charge is retained on the C-terminal Gly-Gly fragment. This is often the Base Peak .[1]

-

y1 Ion (m/z 76.04): Cleavage at the Gly-Gly bond. Retains the C-terminal Glycine.

B. The Threonine Dehydration Pathway (Neutral Loss)

The hydroxyl group on the Threonine

- (m/z 216.10): A dominant peak in low-energy CID.

-

Mechanism: The carbonyl oxygen of the N-terminal amide attacks the

-carbon, expelling the hydroxyl group as water and forming an oxazoline ring structure.

C. Diagnostic Side-Chain Cleavage

At higher collision energies, N-terminal Threonine can undergo a specific cleavage losing acetaldehyde (

Fragmentation Pathway Visualization

The following diagram illustrates the competing pathways between standard backbone fragmentation and the Threonine-driven neutral loss.

Figure 1: Competitive fragmentation pathways for H-Thr-Gly-Gly-OH. Green nodes indicate high-stability quantifiers; Red nodes indicate diagnostic neutral losses.

Theoretical MS/MS Spectrum Table

Use these values to configure Multiple Reaction Monitoring (MRM) transitions.

| Ion Type | Fragment Structure | Formula | Exact Mass (m/z) | Relative Intensity (Est.) | Application |

| Precursor | 234.1084 | 100% (MS1) | Q1 Selection | ||

| y2 | 133.0608 | High (100%) | Quantifier | ||

| y1 | 76.0393 | Medium | Qualifier 1 | ||

| Neutral Loss | 216.0979 | High | Qualifier 2 | ||

| b2 | 158.0686 | Low | Confirmation | ||

| a2 | 130.0737 | Low | Confirmation | ||

| Immonium | Thr Immonium | 74.0600 | Medium | Diagnostic |

Experimental Protocol: HILIC-MS/MS

Due to the hydrophilic nature of TGG, Reverse Phase (C18) chromatography yields poor retention and peak shape. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required standard for robust quantification.

A. Sample Preparation

-

Matrix: Plasma, Cell Culture Media, or Tissue Homogenate.

-

Protein Precipitation: Mix sample 1:3 with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex & Centrifuge: 10 min at 10,000 x g.

-

Supernatant: Transfer directly to vial. Do not evaporate to dryness if possible, as small peptides can adsorb to plastic walls. If evaporation is needed, use silanized glass.

B. LC-MS Conditions

| Parameter | Setting | Rationale |

| Column | ZIC-HILIC or Amide-HILIC (2.1 x 100mm, 1.7µm) | Zwitterionic phases retain polar peptides via electrostatic & partition mechanisms. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Buffer required for HILIC reproducibility; pH 3 protons the peptide. |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid | Organic phase for HILIC gradient. |

| Gradient | 90% B to 40% B over 5 mins | HILIC runs "backwards" compared to C18 (High organic -> Low organic). |

| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI sensitivity. |

| Ion Source | ESI Positive Mode | Peptide is basic ( |

| Collision Energy | 15 - 25 eV | Optimized for y2 (133.06) generation. |

C. Workflow Diagram

Figure 2: HILIC-MS/MS Workflow for hydrophilic peptide analysis.

Troubleshooting & Validation

-

Issue: No Retention on Column.

-

Cause: Using C18 column or injecting 100% aqueous sample into HILIC.

-

Fix: Switch to HILIC column. Ensure sample diluent is at least 75% Acetonitrile to match initial mobile phase conditions.

-

-

Issue: High Background Noise.

-

Cause: HILIC is sensitive to buffer salt contamination.

-

Fix: Use high-purity Ammonium Formate. Divert flow to waste for the first 1 minute.

-

-

Validation Check:

-

Monitor the 234.1 -> 216.1 (Water Loss) transition alongside the quantifier. The ratio of Quantifier (133.1) to Qualifier (216.1) should remain constant across the peak. If the ratio shifts, an interfering isobaric compound is present.

-

References

-

Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

-

Harrison, A. G. (2012). Pathways for water loss from doubly protonated peptides containing serine or threonine.[2][3] Journal of the American Society for Mass Spectrometry.[2] Link

-

PubChem Compound Summary. (2023). Glycyl-L-threonylglycine (TGG). National Library of Medicine. Link

-

McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

Sources

Application Note: H-Thr-Gly-Gly-OH as a Model Substrate for Peptidase Profiling

[1]

Executive Summary

H-Thr-Gly-Gly-OH (Threonyl-glycyl-glycine) is a hydrophilic tripeptide widely utilized as a minimal model substrate to probe the specificity of N-terminal exopeptidases (aminopeptidases) and C-terminal modifying enzymes (PAM). Unlike complex fluorogenic substrates, TGG offers a "native" structural profile, eliminating steric hindrance caused by bulky chromophores. This guide provides validated protocols for using TGG in kinetic profiling via HPLC-UV (Gold Standard) and a novel Label-Free Supramolecular Fluorescence Assay .

Chemical Profile & Mechanism of Action

Substrate Properties

| Property | Specification |

| Sequence | H-Thr-Gly-Gly-OH |

| Molecular Weight | 233.22 g/mol |

| Isoelectric Point (pI) | ~5.6 |

| Solubility | Highly soluble in H₂O (>50 mg/mL); Insoluble in non-polar organics. |

| Detection | UV (210–215 nm); LC-MS (ESI+); Post-column derivatization (OPA). |

| Stability | Stable at -20°C (solid). Hydrolysis-prone in basic pH (>8.0). |

Enzymatic Cleavage Pathways

TGG serves as a substrate for two distinct enzymatic classes. The specific cleavage site depends on the enzyme's active site architecture.

-

Path A (Aminopeptidase): Hydrolysis of the N-terminal Threonine peptide bond.

-

Path B (PAM): Oxidative cleavage of the C-terminal Glycine to generate an amidated dipeptide (Thr-Gly-NH₂).

Figure 1: Dual enzymatic pathways for H-Thr-Gly-Gly-OH. Path A represents N-terminal hydrolysis; Path B represents C-terminal amidation.

Protocol A: HPLC-UV Kinetic Assay (The "Gold Standard")

Application: Precise determination of

Materials

-

Substrate: H-Thr-Gly-Gly-OH (≥98% purity).

-

Enzyme: Target Aminopeptidase (e.g., Streptomyces griseus Aminopeptidase).

-

Buffer: 50 mM Potassium Phosphate, pH 7.0 (containing 0.1 mM ZnCl₂ or CoCl₂ if metalloprotease).

-

Stop Solution: 1% Trifluoroacetic acid (TFA).

-

HPLC Column: C18 Reverse-Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

Step-by-Step Methodology

-

Stock Preparation: Dissolve TGG in ddH₂O to 10 mM. Store aliquots at -20°C.

-

Reaction Mix: In microcentrifuge tubes, prepare substrate dilutions (0.1 mM – 5.0 mM) in Assay Buffer.

-

Initiation: Add Enzyme (final conc. 10–50 nM) to initiate reaction. Total volume: 200 µL.

-

Incubation: Incubate at 37°C.

-

Sampling: At defined intervals (0, 5, 10, 20, 30 min), remove 40 µL aliquots.

-

Termination: Immediately mix aliquot with 40 µL Stop Solution (1% TFA) to quench activity.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 10% B over 15 minutes (TGG is very polar and elutes early).

-

Detection: UV Absorbance at 214 nm .

-

-

Quantification: Integrate peaks for TGG (substrate) and Gly-Gly (product). Calculate hydrolysis rate based on the disappearance of TGG or appearance of Gly-Gly.

Data Processing:

Plot Initial Velocity (

Protocol B: Label-Free Supramolecular Fluorescence Assay

Application: High-throughput screening (HTS) of peptidase inhibitors. Rationale: This advanced method uses Cucurbit[7]uril (CB7) and Acridine Orange (AO) .[1][2] CB7 binds N-terminal residues.[2] Cleavage of TGG alters the binding affinity to CB7, displacing the AO dye and causing a fluorescence change. This avoids the need for HPLC.

Mechanism[4]

-

State 1: CB7 binds AO dye → High Fluorescence (or quenched, depending on dye environment).

-

State 2: TGG competes weakly for CB7.

-

State 3: Enzyme cleaves TGG → Products (Thr + Gly-Gly) bind CB7 with different affinity than intact TGG, displacing AO and shifting fluorescence.

Materials

-

Plate: 96-well black fluorescence plate.

Step-by-Step Methodology

-

Reporter Mix: Prepare 10 µM CB7 + 1 µM AO in 10 mM HEPES buffer (pH 7.0).

-

Baseline: Measure fluorescence (

nm, -

Substrate Addition: Add TGG (100 µM) to the Reporter Mix. Monitor signal stabilization.

-

Enzyme Addition: Add Peptidase.

-

Real-Time Monitoring: Measure fluorescence kinetics continuously for 60 minutes.

-

Validation: The rate of fluorescence change correlates directly with peptide cleavage velocity.

Figure 2: Workflow for the Label-Free Supramolecular Fluorescence Assay.

Troubleshooting & Validation

| Issue | Possible Cause | Corrective Action |

| No Peak at 214 nm | Buffer interference. | Avoid buffers with high UV cutoff (e.g., Acetate, Citrate). Use Phosphate or HEPES. |

| Co-elution of S and P | Gradient too steep. | TGG and Gly-Gly are very polar. Use a shallow gradient (0-5% B) or an HILIC column. |

| Low Activity | Metalloprotease inhibition. | Ensure NO EDTA is present. Supplement buffer with 10-100 µM Zn²⁺ or Co²⁺. |

| High Background (Fluorescence) | Dye aggregation. | Lower Acridine Orange concentration to <1 µM. |

References

-

PubChem. (n.d.). Threonyl-glycine (Compound Summary).[3][4] National Library of Medicine. Retrieved from [Link]

-

Ghale, G., & Nau, W. M. (2014). Dynamically analyte-responsive macrocyclic host-fluorophore systems. Accounts of Chemical Research. (Context: Supramolecular enzyme assays using CB7). Retrieved from [Link]

-

MEROPS Database. (n.d.). Peptidase Database: Substrate Specificity. (Context: Reference for peptidase cleavage sites). Retrieved from [Link]

-

ChemSrc. (2025). H-Gly-Gly-OH Properties and Biological Activity.[4] (Context: Properties of the cleavage product Gly-Gly). Retrieved from [Link][5]

Sources

- 1. SupraBank - Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays [suprabank.org]

- 2. digitalcommons.trinity.edu [digitalcommons.trinity.edu]

- 3. Threonyl-glycine | C6H12N2O4 | CID 7010576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

Application Note: Preparation of H-Thr-Gly-Gly-OH Stock Solution

Abstract

This guide provides a standardized protocol for the preparation of a high-integrity stock solution of the tripeptide H-Thr-Gly-Gly-OH (TGG). Unlike complex hydrophobic peptides, TGG is a hydrophilic, neutral tripeptide with excellent water solubility. However, its lack of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) renders standard UV quantification at 280 nm impossible. This protocol emphasizes precise gravimetric preparation, sterile filtration, and optimal storage conditions to prevent hydrolysis and aggregation, ensuring experimental reproducibility.

Physicochemical Profile

Understanding the intrinsic properties of H-Thr-Gly-Gly-OH is the first step to a stable formulation.

| Property | Value | Notes |

| Sequence | Thr-Gly-Gly (TGG) | N-terminal Threonine, C-terminal Glycine |

| Formula | C₈H₁₅N₃O₅ | |

| Molecular Weight | 233.22 g/mol | Used for Molarity calculations |

| CAS Number | 66592-75-4 | |

| Isoelectric Point (pI) | ~5.6 – 6.0 | Neutral at physiological pH |

| Solubility | High in Water | Hydrophilic backbone; usually dissolves >10 mg/mL |

| UV Absorption | None at 280 nm | Contains no aromatic residues.[1] Detect at 205–215 nm (peptide bond) |

| Appearance | White Lyophilized Powder | Hygroscopic |

Pre-Formulation Critical Considerations

The "Invisible" Concentration Risk

Critical Warning: H-Thr-Gly-Gly-OH does not absorb light at 280 nm. Many researchers habitually check concentration using a Nanodrop at A280. For TGG, this will yield a reading of zero, potentially leading to massive overdosing if the user assumes the peptide is "missing" and adds more.

-

Solution: Rely on gravimetric preparation (weighing precision) or use a specialized assay (e.g., Amino Acid Analysis or A205 extinction coefficient calculation) if absolute concentration validation is required.

Hygroscopicity and Weighing Errors

Lyophilized peptides are hygroscopic (water-attracting). If a cold vial is opened immediately, atmospheric moisture condenses on the powder, altering the net weight.

-

Protocol Requirement: Allow the peptide vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening.

Protocol: Preparation of Stock Solution (10 mM)

Target Concentration: 10 mM (10 mmol/L) Volume: 5 mL Solvent: Sterile Milli-Q Water (Type 1)

Materials Required[3][4][5][6][7][8][9][10]

-

H-Thr-Gly-Gly-OH (Lyophilized powder)

-

Analytical Balance (Precision ±0.1 mg)

-

Sterile Milli-Q Water (18.2 MΩ·cm)

-

0.22 µm Syringe Filter (PVDF or PES; Low Protein Binding)

-

Sterile Microcentrifuge Tubes (1.5 mL)

Step-by-Step Procedure

Step 1: Mass Calculation

Calculate the required mass using the formula:

Step 2: Weighing and Dissolution

-

Equilibrate the peptide vial to room temperature.

-

Weigh 11.7 mg of H-Thr-Gly-Gly-OH into a sterile 15 mL conical tube or glass vial.

-

Add 4.0 mL (80% of final volume) of Sterile Milli-Q water.

-

Vortex gently for 30-60 seconds. The peptide should dissolve rapidly due to its hydrophilic nature.

-

Observation: Solution should be clear and colorless. If particles persist (unlikely), sonicate for 10 seconds.

-

-

Adjust volume to exactly 5.0 mL with Milli-Q water. Mix by inversion.

Step 3: Sterilization (Filtration)

Do not autoclave peptide solutions, as heat can degrade the peptide bonds.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm PVDF or PES filter .

-

Dispense the filtrate into a sterile collection tube.

-

Note: Discard the first 100 µL of filtrate to account for any filter binding (though low for TGG).

-

Step 4: Aliquoting and Storage[4][5][6]

-

Divide the stock solution into small aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

-

Reasoning: Prevents repeated freeze-thaw cycles which can degrade peptides.[7]

-

-

Label tubes with: "TGG 10mM" , "Date" , and "Initials" .

-

Store immediately at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Visual Workflows

Preparation Logic Flow

This diagram illustrates the critical decision points and steps for preparing the stock solution.

Caption: Step-by-step workflow for the preparation of H-Thr-Gly-Gly-OH stock solution, emphasizing the critical equilibration and visual inspection steps.

Storage & Stability Decision Tree

Peptide stability is governed by temperature and pH.[7][6] This diagram guides the storage strategy.

Caption: Decision tree for storage conditions based on experimental timeline. Long-term storage requires freezing to prevent hydrolysis.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Solution is Cloudy | Contamination or Saturation | TGG is highly soluble. Cloudiness suggests non-peptide impurities or microbial growth. Discard and prepare fresh with sterile water. |

| Concentration "Zero" on Nanodrop | Wrong Wavelength | Do not add more peptide. TGG has no A280 signal. Switch to A205 nm (requires specific extinction coefficient) or trust the gravimetric weight. |

| Yellowing over time | Oxidation | Threonine amines may oxidize over long periods if not stored properly. Discard if color changes. |

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7010576, Threonyl-glycine (Related Structure). Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

Sources

- 1. Threonyl-glycine | C6H12N2O4 | CID 7010576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thr-Gly-Gly-OH | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. intavispeptides.com [intavispeptides.com]

- 5. newwavepeptides.co.uk [newwavepeptides.co.uk]

- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 7. jpt.com [jpt.com]

Troubleshooting & Optimization

improving solubility of H-Thr-Gly-Gly-OH in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of short, highly polar peptides. H-Thr-Gly-Gly-OH is a classic example of a "deceptively simple" molecule. While its short sequence suggests it should be easy to handle, its zwitterionic nature and dense hydrogen-bonding capacity make it notoriously difficult to dissolve in standard organic solvents.

This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind solvent selection and field-proven protocols to ensure a self-validating, successful solubilization workflow.

Diagnostic Solubilization Workflow

Workflow for solubilizing zwitterionic H-Thr-Gly-Gly-OH based on downstream assay compatibility.

Core Troubleshooting & FAQs

Q1: Why does H-Thr-Gly-Gly-OH form a stubborn suspension in standard organic solvents like DMF and DCM? Causality & Mechanism: H-Thr-Gly-Gly-OH is a short, unprotected tripeptide. At neutral pH, it exists as a zwitterion (bearing a protonated N-terminus, -NH₃⁺, and a deprotonated C-terminus, -COO⁻)[1]. This dual charge state creates an extremely stable intermolecular crystal lattice driven by strong electrostatic interactions. Furthermore, the hydroxyl group on the threonine side chain and the unhindered amide bonds of the adjacent glycine residues form a dense intermolecular hydrogen-bonding network. Standard organic solvents like dichloromethane (DCM) or even polar aprotic solvents like N,N-dimethylformamide (DMF) lack the capacity to disrupt both the electrostatic lattice and the hydrogen bonds simultaneously, leading to poor solubility[2].

Q2: My protocol requires the use of DMF or DMSO. How can I chemically modify the solvent environment to dissolve this tripeptide? Causality & Mechanism: To dissolve a zwitterion in an organic solvent, you must break the electrostatic lattice by neutralizing one of the charges[3]. This is achieved by shifting the apparent pH of the organic solution:

-

Acidic approach: Adding a volatile organic acid, such as 0.1% to 1% Trifluoroacetic acid (TFA) or acetic acid, protonates the C-terminal carboxylate (-COO⁻ → -COOH)[3]. The peptide takes on a net +1 charge, causing electrostatic repulsion between peptide molecules and allowing solvation by DMSO[1].

-

Basic approach: Adding an organic base like N,N-Diisopropylethylamine (DIEA) deprotonates the N-terminus (-NH₃⁺ → -NH₂), giving the peptide a net -1 charge, which similarly breaks the lattice.

Q3: I cannot use acids or bases because my downstream coupling reaction is pH-sensitive. What are my options? Causality & Mechanism: If pH adjustment is prohibitive, you must target the hydrogen-bonding network directly. The addition of chaotropic salts, specifically anhydrous Lithium Chloride (LiCl) at concentrations of 0.4 to 0.8 M in DMF, is highly effective[4]. The small, highly charge-dense lithium ions (Li⁺) strongly coordinate with the carbonyl oxygens of the peptide backbone. This coordination disrupts the intermolecular beta-sheet-like hydrogen bonds that cause aggregation, drastically improving solubility in DMF without altering the pH[5].

Q4: Are there alternative organic solvents specifically suited for highly polar, hydrogen-bonding peptides? Causality & Mechanism: Yes. Hexafluoro-2-propanol (HFIP) is an exceptional solvent for difficult peptides[6]. HFIP is a highly fluorinated alcohol that acts as a remarkably strong hydrogen-bond donor while being a poor hydrogen-bond acceptor. It aggressively donates hydrogen bonds to the peptide's carbonyl groups and side-chain heteroatoms, dismantling the peptide's internal and intermolecular hydrogen-bonding network[6]. H-Thr-Gly-Gly-OH can be dissolved in neat HFIP or a 5–20% HFIP/DCM binary mixture, which can then be used directly or evaporated to leave a more amorphous, easily solvated peptide film[6].

Quantitative Data: Solvent System Comparison

| Solvent System | Additive | Mechanism of Action | Expected Solubility | Downstream Compatibility |

| 100% DMF or DMSO | None | N/A (Zwitterion remains intact) | < 1 mg/mL | High |

| DMSO + 1% TFA | 1% TFA | Protonates C-terminus (Net +1 charge) | > 25 mg/mL | Low (Acidic environment) |

| DMF + 1% DIEA | 1% DIEA | Deprotonates N-terminus (Net -1 charge) | > 20 mg/mL | Low (Basic environment) |

| DMF + 0.8 M LiCl | 0.8 M LiCl | Disrupts H-bonding via Li⁺ coordination | 10 - 15 mg/mL | Medium (Contains salts) |

| 20% HFIP in DCM | None | Strong H-bond donation breaks lattice | > 30 mg/mL | High (Volatile, easily removed) |

Step-by-Step Methodologies

Protocol A: Acid-Titrated Solubilization in DMSO (For Analytical or Non-pH Sensitive Assays)

This protocol utilizes charge repulsion to break the zwitterionic lattice.

-

Weigh the lyophilized H-Thr-Gly-Gly-OH powder into a sterile, solvent-resistant microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve a concentration 20% higher than your final target. The peptide will likely form a cloudy suspension.

-

Sonicate the suspension in a water bath for 3-5 minutes at room temperature to break up macroscopic aggregates[1].

-

Add 1% (v/v) Trifluoroacetic acid (TFA) dropwise while vortexing.

-

Validation Check: Observe the solution; it should transition from a cloudy suspension to a clear, transparent liquid as the zwitterion is protonated[3].

-

Dilute with the remaining volume of DMSO to reach the final target concentration.

Protocol B: Chaotropic Solubilization in DMF (For Solid-Phase Peptide Synthesis / Coupling)

This protocol uses lithium coordination to dissolve the peptide without altering the pH.

-

Prepare a stock solution of 0.8 M anhydrous Lithium Chloride (LiCl) in high-purity DMF. Ensure complete dissolution of the salt before proceeding[4].

-

Add the LiCl/DMF solution to the lyophilized peptide.

-

Vortex vigorously for 60 seconds. The lithium ions will coordinate with the peptide backbone, disrupting the hydrogen-bonding network[5].

-

Validation Check: If particulates remain, gently warm the solution to 40°C for 5 minutes, followed by brief sonication. Avoid excessive heating to prevent thermal degradation.

Protocol C: HFIP Solubilization and Solvent Exchange (For Structural Studies or Film Prep)

This protocol uses extreme hydrogen-bond donation to break aggregates.

-

Suspend the peptide in a mixture of 20% Hexafluoro-2-propanol (HFIP) and 80% Dichloromethane (DCM)[6].

-

Vortex until the solution is completely clear. HFIP's strong hydrogen-bond donating properties will rapidly dissolve the peptide[6].

-

If the downstream application cannot tolerate fluorinated solvents, transfer the clear solution to a glass vial and evaporate the solvent under a gentle stream of nitrogen gas.

-

Validation Check: The resulting peptide film will be amorphous (lacking the highly ordered zwitterionic crystal lattice) and can now be much more easily reconstituted in standard DMSO or DMF without further additives.

References

-

Peptide Solubility Guidelines SB-Peptide[Link]

-

Native chemical ligation of hydrophobic peptides in organic solvents PubMed (NIH)[Link]

-

The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol ResearchGate[Link]

Sources

- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Native chemical ligation of hydrophobic peptides in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: H-Thr-Gly-Gly-OH Stability in Aqueous Solution at pH 7

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the tripeptide H-Thr-Gly-Gly-OH in aqueous solutions at a neutral pH of 7. The information herein is designed to help you anticipate and address common challenges encountered during your experiments, ensuring the integrity and reproducibility of your results.

I. Troubleshooting Guide

This section addresses specific issues you might encounter during your work with H-Thr-Gly-Gly-OH.

Question: I'm observing a gradual decrease in the main peak of H-Thr-Gly-Gly-OH and the appearance of new, smaller peaks in my HPLC chromatogram over time. What is happening?

Answer:

This is a classic sign of peptide degradation. In an aqueous solution at pH 7, the primary degradation pathway for H-Thr-Gly-Gly-OH is the hydrolysis of its peptide bonds.[1][2] This process involves the cleavage of the amide bonds that link the amino acid residues together.[3]

Several factors can influence the rate of hydrolysis:

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, including peptide bond hydrolysis.[1]

-

Buffer Composition: The type and concentration of the buffer can impact stability.[2][4] For instance, some buffer components may catalyze the degradation process.

-

Presence of Contaminants: Microbial contamination can introduce proteases that enzymatically degrade the peptide.[5] It is crucial to work under sterile conditions.

The new peaks you are observing in your HPLC analysis are likely the degradation products. For H-Thr-Gly-Gly-OH, these would include smaller peptide fragments (dipeptides) and individual amino acids:

-

H-Thr-Gly-OH and Glycine

-

Threonine and H-Gly-Gly-OH

To confirm the identity of these new peaks, you can use mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[6]

Question: My stock solution of H-Thr-Gly-Gly-OH, prepared in a neutral buffer, seems to have lost its biological activity. Could this be related to stability issues?

Answer:

Yes, a loss of biological activity is a strong indicator of peptide degradation. The specific three-dimensional structure of a peptide is often critical for its function. When the peptide backbone is cleaved through hydrolysis, the overall conformation of the molecule is altered, which can lead to a complete loss of its intended biological activity.

At neutral pH, a non-enzymatic cleavage mechanism known as "backbiting" can also occur, in addition to direct hydrolysis ("scission").[7][8][9] Backbiting is an intramolecular aminolysis reaction initiated by the N-terminal amine.[7][8][9] While scission might be the more dominant pathway, both contribute to the breakdown of the peptide chain over time.[7][8]

To mitigate this, it is best practice to prepare fresh solutions of H-Thr-Gly-Gly-OH for your experiments whenever possible. If you must store solutions, they should be aliquoted and frozen at -20°C or -80°C to minimize degradation.[10][11] Avoid repeated freeze-thaw cycles, as this can also physically stress the peptide and promote aggregation.[1]